Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets. The compound’s methoxy groups and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: Lacks the 2-methoxyphenyl group, which may affect its chemical reactivity and biological activity.
Methyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and the cyclohexene ring make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H26O6 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H26O6/c1-5-30-24(26)23-18(17-8-6-7-9-20(17)27-2)12-16(13-19(23)25)15-10-11-21(28-3)22(14-15)29-4/h6-11,13-14,18,23H,5,12H2,1-4H3 |
InChI Key |
QIHNZDIMQCMAJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
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